molecular formula C11H10N2O B14084486 [3,3'-Bipyridin]-4-ylmethanol

[3,3'-Bipyridin]-4-ylmethanol

Cat. No.: B14084486
M. Wt: 186.21 g/mol
InChI Key: PDFHTFSFKBPTGW-UHFFFAOYSA-N
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Description

[3,3’-Bipyridin]-4-ylmethanol is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridin]-4-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of [3,3’-Bipyridin]-4-ylmethanol often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridin]-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,3’-Bipyridin]-4-ylmethanol can yield [3,3’-Bipyridin]-4-carbaldehyde, while reduction can produce [3,3’-Bipyridin]-4-ylmethane.

Scientific Research Applications

[3,3’-Bipyridin]-4-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-4-ylmethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,3’-Bipyridin]-4-ylmethanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of specialized ligands and functional materials.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(3-pyridin-3-ylpyridin-4-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-10-3-5-13-7-11(10)9-2-1-4-12-6-9/h1-7,14H,8H2

InChI Key

PDFHTFSFKBPTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2)CO

Origin of Product

United States

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